2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol
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Overview
Description
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol is a complex organic compound with a unique structure that includes a cyano group, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-5-bromophenol with pyrrolidine in the presence of a base, followed by a coupling reaction with a carbonyl compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol: shares similarities with other cyano-substituted phenols and pyrrolidine-containing compounds.
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol: Similar structure but different position of the cyano group.
2-Cyano-5-(2-pyrrolidinylcarbonylphenyl)phenol: Similar structure but different position of the pyrrolidine ring.
Uniqueness
The unique combination of the cyano group, pyrrolidine ring, and phenol group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWAFXQSCYLRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684992 |
Source
|
Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-11-4 |
Source
|
Record name | 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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